DTSSP Crosslinker

概要

説明

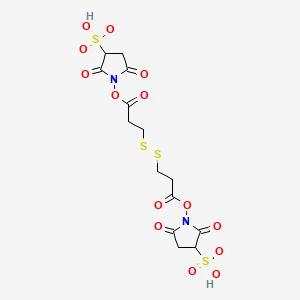

3,3’-Dithiobis(sulfosuccinimidyl propionate): , commonly known as DTSSP Crosslinker, is a water-soluble, homobifunctional crosslinking reagent. It contains amine-reactive N-hydroxysulfosuccinimide ester groups at both ends of an 8-atom spacer arm, which includes a central disulfide bond. This disulfide bond can be cleaved with reducing agents, making this compound particularly useful for reversible crosslinking applications .

準備方法

Synthetic Routes and Reaction Conditions: : DTSSP Crosslinker is synthesized through a multi-step process involving the reaction of 3,3’-dithiobis(propionic acid) with N-hydroxysulfosuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) under mild conditions .

Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

化学反応の分析

Types of Reactions: : DTSSP Crosslinker primarily undergoes nucleophilic substitution reactions with primary amines. The N-hydroxysulfosuccinimide ester groups react with amines to form stable amide bonds, releasing N-hydroxysulfosuccinimide as a byproduct .

Common Reagents and Conditions

Reagents: Primary amines, reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Conditions: Reactions typically occur at pH 7-9 in aqueous buffers such as phosphate-buffered saline (PBS) or HEPES buffer.

Major Products: : The major products of this compound reactions are amide-linked conjugates of the target molecules, which can be cleaved by reducing agents to regenerate the original molecules .

科学的研究の応用

Key Applications

-

Protein Crosslinking

- DTSSP is extensively used for crosslinking proteins to study protein-protein interactions, structural analysis, and functional assays.

- Case Study : In a study involving human erythrocytes, DTSSP was utilized to crosslink the extracytoplasmic domain of anion exchange channels, facilitating the identification of protein complexes .

-

Nanoparticle Stabilization

- The crosslinker is employed to stabilize nanoparticles for drug delivery applications.

- Case Study : Research demonstrated that DTSSP was used to stabilize virus-like particles derived from Cowpea Chlorotic Mottle Virus (CCMV). This stabilization allowed for effective gene delivery while maintaining particle integrity under physiological conditions .

-

Redox-Responsive Drug Delivery Systems

- DTSSP has been integrated into redox-responsive nanoparticle systems that release therapeutic agents in cancer cells.

- Case Study : A study focused on poly(l-lysine)-grafted-poly(ethylene glycol) nanoparticles showed that DTSSP crosslinking could destabilize nanoparticles in a glutathione-rich environment, leading to the controlled release of encapsulated proteins .

- Immunoassays and Biosensors

Table 1: Summary of DTSSP Applications

作用機序

DTSSP Crosslinker exerts its effects through the formation of covalent amide bonds between its N-hydroxysulfosuccinimide ester groups and primary amines on target molecules. The central disulfide bond in the spacer arm can be cleaved by reducing agents, allowing for reversible crosslinking. This mechanism is particularly useful for studying transient protein interactions and for applications requiring controlled release of conjugated molecules .

類似化合物との比較

Similar Compounds

Dithiobis(succinimidyl propionate) (DSP): A non-sulfonated analog of DTSSP Crosslinker, which is water-insoluble and used for intracellular and intramembrane conjugation.

Disuccinimidyl suberate (DSS): Another amine-reactive crosslinker with a longer spacer arm, used for applications requiring membrane-permeable crosslinking.

Uniqueness: : this compound is unique due to its water solubility and reversible crosslinking capability, which makes it particularly suitable for studying cell surface proteins and for applications requiring controlled release of conjugated molecules .

生物活性

Introduction

3,3'-Dithiobis(sulfosuccinimidylpropionate) (DTSSP) is a lysine-specific crosslinker widely utilized in biochemical research for the structural characterization of proteins. It facilitates the formation of covalent bonds between protein molecules, enabling the study of protein-protein interactions and conformational changes. This article provides a comprehensive overview of the biological activity of DTSSP, including its mechanisms, applications, and findings from recent studies.

DTSSP functions by reacting with primary amines, particularly those found in lysine residues, as well as the N-termini of proteins and hydroxyl groups of tyrosines and serines. The crosslinking reaction results in the formation of stable covalent bonds that can be analyzed using mass spectrometry (MS) techniques. The disulfide bond present in DTSSP is crucial for its reactivity and stability in biological systems.

Key Reactions

- Primary Amine Reaction : DTSSP reacts with lysine residues to form crosslinks.

- Hydroxyl Group Reaction : It can also modify tyrosine and serine residues.

- Disulfide Bond Role : The disulfide bond allows for thiol-exchange reactions that can complicate data interpretation but also provide insights into protein structure.

Applications in Protein Research

DTSSP has been extensively employed in various studies to elucidate protein structures and interactions. Below are notable applications:

- Structural Characterization : Used to determine the spatial arrangement of proteins through crosslinking followed by MS analysis.

- Protein-Protein Interaction Studies : Facilitates the identification of interaction sites between proteins.

- Nanoparticle Development : Employed in creating redox-responsive nanoparticles for targeted drug delivery systems.

Case Studies

- α-Crystallin Analysis

- α-Synuclein Aggregation

- Polymeric Nanoparticles

Data Table: Summary of Crosslinking Findings

| Study Focus | Key Findings | Techniques Used |

|---|---|---|

| α-Crystallin | Identified multiple reactive lysines; structural insights | Mass Spectrometry (MS) |

| α-Synuclein | Enhanced understanding of aggregation behavior | Crosslinking + MS analysis |

| Polymeric Nanoparticles | Demonstrated redox-responsive behavior | Dynamic Light Scattering (DLS), MS |

特性

IUPAC Name |

1-[3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O14S4/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTJUWBJENROFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O14S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276271, DTXSID701001749 | |

| Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81069-02-5, 85549-78-6 | |

| Record name | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081069025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Dithiobis(sulphosuccinimidyl propionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。